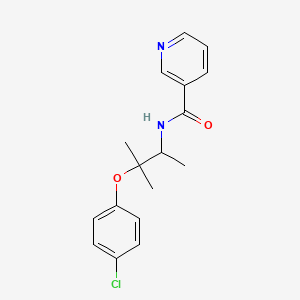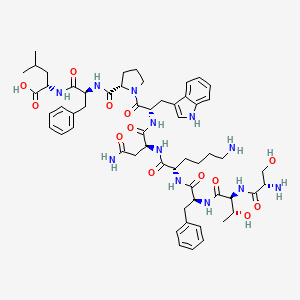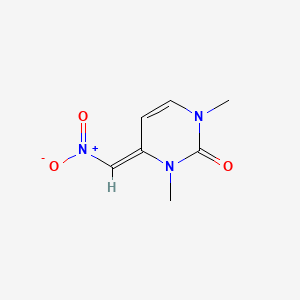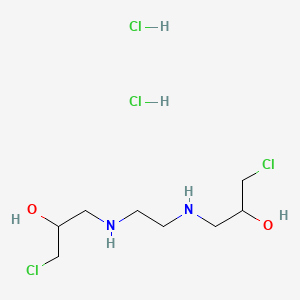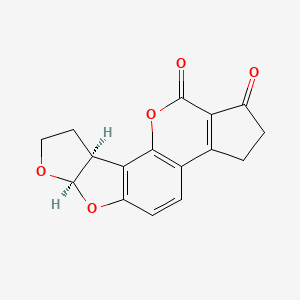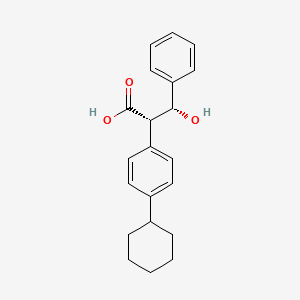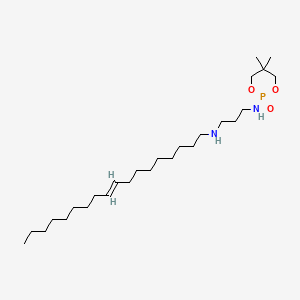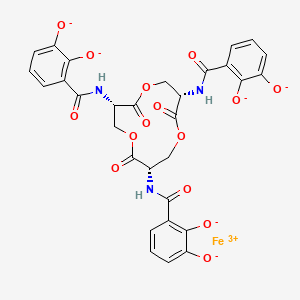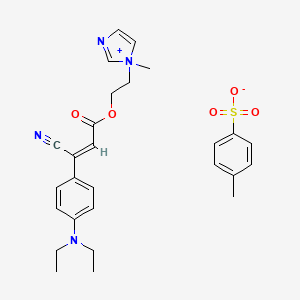
1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-1-methyl-1H-imidazolium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is a heterocyclic organic compound with the molecular formula C18H21N4O2.C7H7O3S and a molecular weight of 524.63 g/mol . This compound is known for its unique structure, which includes an imidazolium core and a cinnamoyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE typically involves the reaction of beta-cyano-4-(dimethylamino)cinnamoyl chloride with 1-methylimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is unique due to its specific structure and properties. Similar compounds include:
- 1-[2-[[BETA-CYANO-4-(DIETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE
- 1-[2-[[2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]ACRYLOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM 2-ETHYLHEXANOATE
- 1-[2-[[2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-1-OXOALLYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM CHLORIDE These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications.
Propiedades
Número CAS |
94087-16-8 |
|---|---|
Fórmula molecular |
C27H32N4O5S |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2.C7H8O3S/c1-4-23(5-2)19-8-6-17(7-9-19)18(15-21)14-20(25)26-13-12-24(3)11-10-22-16-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b18-14+; |
Clave InChI |
WDUGHFIWKOUANY-LSJACRKWSA-M |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C(=C/C(=O)OCC[N+]2(C=CN=C2)C)/C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=CC(=O)OCC[N+]2(C=CN=C2)C)C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


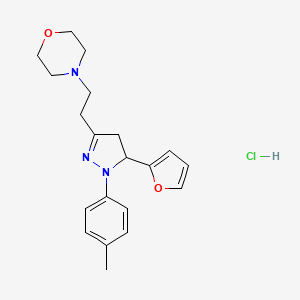
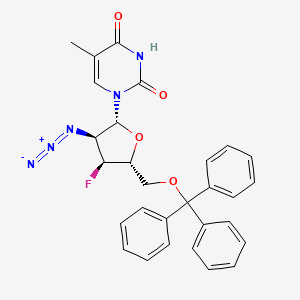
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
